Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Lipophilicity Drug Design Permeability

Optimize your multi-step synthesis with Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS 77278-37-6). This building block features an orthogonal Boc/trifluoroacetyl protection strategy, enabling sequential, differential functionalization of the piperazine ring for complex, unsymmetrical pharmacophores. Its predicted LogP of 2.93 enhances BBB penetration, making it ideal for CNS-targeted drug candidates, kinase inhibitors, and GPCR agents. Replacing this dual-protected core with mono-protected piperazines compromises efficiency and yield. Ensure SAR reproducibility with guaranteed 95% minimum purity, predictable physicochemical properties, and reliable scale-up performance. Buy this essential intermediate for advanced pharmaceutical research.

Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
CAS No. 77278-37-6
Cat. No. B1287724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate
CAS77278-37-6
Molecular FormulaC11H17F3N2O3
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F
InChIInChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3
InChIKeyQTZDAHYEJNNOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS 77278-37-6): A Strategic Dual-Functional Building Block for Medicinal Chemistry and Heterocycle Synthesis


Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS 77278-37-6) is a piperazine derivative that serves as a versatile intermediate in organic synthesis, particularly in the construction of bioactive molecules. The compound features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetyl moiety on the same piperazine ring. Its molecular formula is C11H17F3N2O3, and it has a molecular weight of 282.26 g/mol. The dual functionalization enables sequential or orthogonal deprotection and derivatization strategies, making it a valuable building block for pharmaceutical research .

Why Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS 77278-37-6) Cannot Be Replaced by Simple Piperazine Analogs


Generic substitution of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate with simpler piperazine derivatives, such as N-Boc-piperazine or 1-(trifluoroacetyl)piperazine, is not feasible due to the compound's unique orthogonal protection strategy. The simultaneous presence of the Boc group and the trifluoroacetyl group on the same piperazine core allows for controlled, sequential functionalization of the two nitrogen atoms. This orthogonal reactivity is critical for synthesizing complex, unsymmetrical piperazine-containing pharmacophores. Using a mixture of separately protected precursors, or a mono-functionalized analog, would compromise synthetic efficiency, introduce additional purification steps, and lower overall yield, thereby increasing the cost and complexity of producing advanced pharmaceutical intermediates .

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate: Quantified Differentiation Evidence vs. Structural Analogs


Comparative Lipophilicity: ACD/LogP Prediction for 77278-37-6 vs. N-Boc-Piperazine

The predicted lipophilicity of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is significantly higher than that of the widely used intermediate N-Boc-piperazine. This difference arises from the electron-withdrawing and lipophilic nature of the trifluoroacetyl group, which enhances the molecule's ability to passively diffuse across biological membranes. The ACD/LogP value for the target compound is predicted to be 2.93, whereas N-Boc-piperazine (CAS 57260-71-6) has a reported LogP of 1.05 . This represents a calculated 1.88 LogP unit increase, which translates to a theoretical 75-fold increase in the octanol-water partition coefficient.

Lipophilicity Drug Design Permeability

Commercial Purity Specification: 95% Minimum for CAS 77278-37-6 from AKSci

Commercially available tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS 77278-37-6) is specified with a minimum purity of 95%, as documented by the supplier AKSci . This level of purity is a critical differentiator for procurement decisions, as it minimizes the presence of unreacted piperazine or mono-protected byproducts that could interfere with subsequent synthetic steps. In contrast, many related piperazine intermediates are offered at lower purities (e.g., 90-95% range) or lack a defined minimum purity specification, which introduces uncertainty and potential cost overruns due to purification requirements.

Synthetic Intermediate Purity Quality Control

Predicted Boiling Point and Vapor Pressure: Handling Considerations for 77278-37-6

The compound tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate exhibits a predicted boiling point of 362.0 ± 42.0 °C at 760 mmHg, with an estimated vapor pressure of 0.0 ± 0.8 mmHg at 25°C . This high boiling point and low volatility are favorable for laboratory and industrial handling, as they minimize material loss through evaporation during reactions at ambient or moderately elevated temperatures. In comparison, the more volatile analog 1-(trifluoroacetyl)piperazine (CAS 6511-88-2), which lacks the Boc group, has a lower molecular weight (182.14 g/mol) and is expected to have a significantly lower boiling point and higher vapor pressure, making it more challenging to handle without specialized containment .

Physicochemical Properties Stability Process Safety

Optimal Use Cases for Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS 77278-37-6) in Pharmaceutical and Chemical R&D


Synthesis of CNS-Penetrant Piperazine Drug Candidates

The predicted high lipophilicity (LogP 2.93) of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate makes it an ideal starting material for building piperazine-containing drug candidates intended for central nervous system (CNS) targets. The trifluoroacetyl group enhances blood-brain barrier penetration, while the Boc-protected amine allows for selective deprotection and late-stage functionalization. Researchers can leverage this property to design molecules with improved pharmacokinetic profiles compared to those derived from N-Boc-piperazine .

Orthogonal Protection Strategy for Unsymmetrical Piperazine Functionalization

This compound is specifically valuable when a synthetic route requires differential functionalization of the two nitrogen atoms on a piperazine ring. The Boc group can be selectively removed under acidic conditions (e.g., TFA/DCM) to reveal a free amine for first-step derivatization, while the trifluoroacetyl group remains stable. Subsequently, the trifluoroacetyl group can be cleaved under basic or reductive conditions to enable a second, distinct functionalization. This orthogonal approach is essential for constructing complex, unsymmetrical pharmacophores found in many kinase inhibitors and GPCR-targeting agents .

Library Synthesis and Structure-Activity Relationship (SAR) Studies

The 95% minimum purity specification and the well-defined orthogonal protecting groups make this compound a reliable building block for generating diverse libraries of piperazine-containing analogs. Consistent purity across batches ensures reproducibility in SAR studies, where small changes in molecular structure are correlated with biological activity. Using this defined intermediate minimizes the risk of confounding results from side-products or impurities, which is a common issue when using lower-purity or mono-protected piperazine sources .

Large-Scale Process Development for Pharmaceutical Intermediates

The predicted low volatility and high boiling point of the compound simplify its handling in kilogram-scale reactions, reducing material losses and safety concerns associated with volatile amine intermediates. Its well-characterized physicochemical properties allow for robust process development and easier transfer from laboratory to pilot plant. The availability of the compound with a guaranteed minimum purity from commercial suppliers further supports its use in scale-up activities where batch-to-batch consistency is critical .

Technical Documentation Hub

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